molecular formula C9H14O2 B15312841 (1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid

(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B15312841
M. Wt: 154.21 g/mol
InChI Key: RENASNPCPCQINO-DGUCWDHESA-N
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Description

(1r,3s,5s)-6,6-Dimethylbicyclo[310]hexane-3-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid typically involves a series of stereoselective reactions. One common method includes the Diels-Alder reaction followed by a series of functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and defined stereochemistry make it valuable in the study of stereoselective reactions and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets in a specific manner, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications range from the synthesis of polymers to the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.

    Dimethylcyclohexane derivatives: These compounds have a similar carbon framework but lack the bicyclic nature.

Uniqueness

(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the carboxylic acid group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1S,5R)-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-9(2)6-3-5(8(10)11)4-7(6)9/h5-7H,3-4H2,1-2H3,(H,10,11)/t5?,6-,7+

InChI Key

RENASNPCPCQINO-DGUCWDHESA-N

Isomeric SMILES

CC1([C@H]2[C@@H]1CC(C2)C(=O)O)C

Canonical SMILES

CC1(C2C1CC(C2)C(=O)O)C

Origin of Product

United States

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